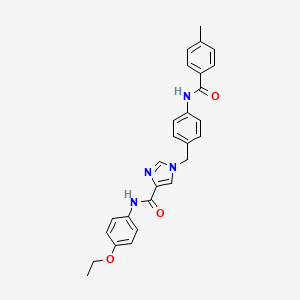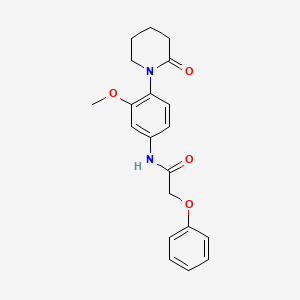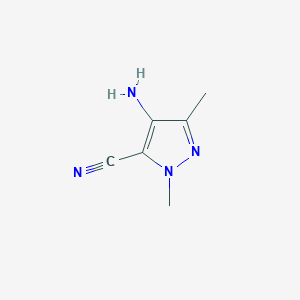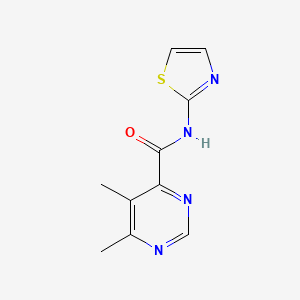
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of cancer cell growth and proliferation. EKI-785 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively studied for their antitumor properties. A review by Iradyan et al. (2009) highlights the antitumor activity of bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have progressed beyond preclinical testing, indicating their potential for development into antitumor drugs. This suggests that specific imidazole derivatives, including N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, could have applications in cancer research and treatment due to the structural similarities and biological properties observed within this class of compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Conversion into CNS Drugs
Saganuwan (2020) discusses the potential of benzimidazole, imidazothiazole, and imidazole compounds in the treatment of central nervous system (CNS) diseases. Given the increasing prevalence of challenging new CNS disorders, there is a need for the synthesis of more potent CNS drugs. This review indicates that imidazole derivatives, through various chemical modifications, can exhibit a range of activities affecting the CNS, including agonistic, antagonistic, and modulatory effects on neurotransmitters and ion channels. Such insights suggest that N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide could be explored for its potential CNS drug applications, leveraging the chemical flexibility and biological activities of the imidazole ring structure (Saganuwan, 2020).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of related compounds and the management of pharmaceutical impurities is crucial for drug development. For instance, Saini et al. (2019) review novel synthesis methods for omeprazole and related proton pump inhibitors, highlighting the importance of understanding and controlling the formation of impurities in pharmaceuticals. This area of research is relevant for the development and optimization of synthesis protocols for N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, ensuring its purity and efficacy as a potential drug candidate (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-34-24-14-12-23(13-15-24)30-27(33)25-17-31(18-28-25)16-20-6-10-22(11-7-20)29-26(32)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLXWWITMKWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2596020.png)

![2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide](/img/structure/B2596023.png)





![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)

![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)